molecular formula C18H10N4O5S B5175488 4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide

4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B5175488
M. Wt: 394.4 g/mol
InChI Key: ZJDJHQNOXNHHKL-UHFFFAOYSA-N
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Description

4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a nitro group, a dioxoisoindole moiety, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the dioxoisoindole moiety: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative.

    Introduction of the nitro group: Nitration of the dioxoisoindole intermediate using nitric acid and sulfuric acid.

    Formation of the thiazole ring: This can be synthesized via the Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.

    Coupling of the thiazole and dioxoisoindole moieties: This step might involve amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds would typically involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The benzamide moiety can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Palladium on carbon (Pd/C), lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

    Amino derivatives: From the reduction of the nitro group.

    Substituted benzamides: From various substitution reactions.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiazole rings are often used as ligands in catalytic reactions.

    Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Thiazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The nitro group could be involved in redox reactions, while the thiazole ring might interact with biological targets through hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide analogs: Compounds with similar structures but different substituents.

    Thiazole derivatives: Compounds containing the thiazole ring but lacking the dioxoisoindole moiety.

    Benzamide derivatives: Compounds with the benzamide structure but different functional groups.

Uniqueness

This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro group and the thiazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

4-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O5S/c23-15(20-18-19-8-9-28-18)10-4-6-11(7-5-10)21-16(24)12-2-1-3-13(22(26)27)14(12)17(21)25/h1-9H,(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJDJHQNOXNHHKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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